4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326810-08-5
VCID: VC11715962
InChI: InChI=1S/C19H26N2O5/c1-3-9-20-10-7-19(8-11-20)21(16(13-26-19)18(23)24)17(22)14-5-4-6-15(12-14)25-2/h4-6,12,16H,3,7-11,13H2,1-2H3,(H,23,24)
SMILES: CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC
Molecular Formula: C19H26N2O5
Molecular Weight: 362.4 g/mol

4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326810-08-5

Cat. No.: VC11715962

Molecular Formula: C19H26N2O5

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326810-08-5

Specification

CAS No. 1326810-08-5
Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
IUPAC Name 4-(3-methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C19H26N2O5/c1-3-9-20-10-7-19(8-11-20)21(16(13-26-19)18(23)24)17(22)14-5-4-6-15(12-14)25-2/h4-6,12,16H,3,7-11,13H2,1-2H3,(H,23,24)
Standard InChI Key KFLVOEALOYODKG-UHFFFAOYSA-N
SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC
Canonical SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, 4-(3-methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and is assigned the CAS Registry Number 1326810-08-5 . Its molecular formula, C₁₉H₂₆N₂O₅, corresponds to a molecular weight of 362.4 g/mol . Key identifiers include:

PropertyValue
SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC
InChIKeyKFLVOEALOYODKG-UHFFFAOYSA-N
Canonical SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC
Topological Polar Surface Area98.8 Ų

The structural complexity arises from its spirocyclic core, which integrates a 1-oxa-4,8-diazaspiro[4.5]decane system. The 4-position is substituted with a 3-methoxybenzoyl group, while the 8-position features a propyl chain .

Structural Analysis

The spirocyclic framework imposes conformational constraints that influence the molecule’s reactivity and binding properties. The 1-oxa-4,8-diazaspiro[4.5]decane core combines an oxygen atom and two nitrogen atoms within a bicyclic system, creating distinct electronic environments. The 3-methoxybenzoyl moiety introduces aromaticity and electron-donating effects via the methoxy group, which may enhance interactions with hydrophobic pockets in biological targets. Computational models suggest that the propyl chain at the 8-position contributes to lipophilicity, potentially improving membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, available data indicate that the compound is synthesized through multistep organic reactions involving:

  • Spirocycle Formation: Cyclocondensation of appropriate diamines with ketones or aldehydes to construct the spirocyclic backbone.

  • Acylation: Introduction of the 3-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates to yield the final carboxylic acid derivative .

Manufacturers like MolCore and VulcanChem report producing the compound with ≥97% purity, adhering to ISO-certified quality control standards .

Physicochemical Properties

Stability and Solubility

The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous solubility. Its topological polar surface area (TPSA) of 98.8 Ų indicates a propensity for hydrogen bonding, which may influence crystallization behavior.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

  • NMR: Characteristic signals include a singlet for the methoxy group (~δ 3.8 ppm) and multiplets for the spirocyclic protons (δ 1.2–4.5 ppm) .

Computational Studies and Molecular Interactions

Docking Simulations

Molecular docking studies of analogous compounds highlight the importance of the secondary binding site in the D3 receptor. The spirocyclic core and benzoyl group form van der Waals interactions with residues in the receptor’s extracellular loop, while the carboxylic acid moiety engages in hydrogen bonding with serine residues . These interactions may stabilize the receptor in an inactive conformation, providing a mechanistic basis for antagonism.

ADME Predictions

Absorption: Moderate gastrointestinal absorption (Caco-2 permeability: ~5 × 10⁻⁶ cm/s).
Metabolism: Predicted hepatic clearance via cytochrome P450 3A4-mediated oxidation.
Toxicity: Low Ames test risk, but potential hERG channel inhibition warrants further study.

Applications in Pharmaceutical Research

Intermediate for Drug Development

The compound serves as a key intermediate in synthesizing candidates for neurological disorders. Its spirocyclic architecture is prized for modulating blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug design .

Positron Emission Tomography (PET) Tracers

Derivatization with radiolabeled isotopes (e.g., ¹¹C or ¹⁸F) could enable non-invasive imaging of D3 receptor density in vivo, aiding the study of Parkinson’s disease and addiction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator